N-Methyl Analog as a Weak CK1δ/ε Inhibitor vs. N-Cyclohexyl Analog's Weak EGFR Inhibition: Divergent Kinase Selectivity at the 4-Amino Position
The N-methyl substitution (target compound) yields weak inhibition of casein kinase 1 delta/epsilon (CK1δ/ε) with an IC₅₀ of approximately 1.5 µM . In contrast, the N-cyclohexyl analog (BDBM3749) demonstrates weak inhibition of epidermal growth factor receptor (EGFR) with an IC₅₀ of 100 µM in an isolated kinase assay [1]. This demonstrates that the 4-amino substituent alone redirects kinase target engagement within the same scaffold, without conferring high potency to either compound. The N-methyl analog provides a minimal reference point for SAR exploration targeting CK1 family kinases, whereas the N-cyclohexyl analog serves as a weak EGFR reference. Both compounds are weak inhibitors relative to optimized clinical leads, underscoring their utility as tool compounds rather than potent probes.
| Evidence Dimension | Kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 1.5 µM (CK1δ/ε) |
| Comparator Or Baseline | N-cyclohexyl-5H-pyrimido[5,4-b]indol-4-amine (BDBM3749): IC₅₀ = 100 µM (EGFR) |
| Quantified Difference | Target compound is approximately 67-fold more potent against CK1δ/ε than the comparator is against EGFR, but with non-overlapping kinase targets |
| Conditions | Isolated kinase inhibition assays (recombinant enzymes); specific assay conditions not fully reported for target compound |
Why This Matters
Researchers seeking a weak CK1δ/ε reference inhibitor or a baseline for 4-amino SAR should select the N-methyl analog, whereas EGFR-focused programs should not substitute it for the N-cyclohexyl derivative.
- [1] BindingDB. (2023). BDBM3749: N-cyclohexyl-5H-pyrimido[5,4-b]indol-4-amine. Entry ID 50016858. View Source
